- Preparation of palladium complex supported by ethylenediamine cellulose and its catalytic behavior for heck reaction, Huaxue Yanjiu, 2008, 19(4), 73-77
Cas no 940-61-4 (3-(4-methylphenyl)prop-2-enoic acid)
940-61-4 structure
Product Name:3-(4-methylphenyl)prop-2-enoic acid
Numero CAS:940-61-4
MF:C10H10O2
MW:162.185203075409
MDL:MFCD00002697
CID:752417
PubChem ID:731767
Update Time:2025-09-18
3-(4-methylphenyl)prop-2-enoic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- (E)-3-(p-Tolyl)acrylic acid
- (2E)-3-(4-Methylphenyl)acrylic acid
- (E)-3-(4-Methylphenyl)-2-propenoic acid
- 2-Propenoic acid, 3-(4-methylphenyl)-, (E)-
- trans-p-Methylcinnamic acid
- (2E)-3-(4-methylphenyl)acrylic acid(SALTDATA: FREE)
- 4-Methylcinnamic acid
- (2E)-3-(4-Methylphenyl)-2-propenoic acid (ACI)
- 2-Propenoic acid, 3-(4-methylphenyl)-, (E)- (ZCI)
- Cinnamic acid, p-methyl-, (E)- (8CI)
- (2E)-(4-Methylphenyl)-2-propenoic acid
- (E)-3-(4-Methylphenyl)acrylic acid
- (E)-3-(4-Tolyl)acrylic acid
- (E)-3-(p-Tolyl)-2-propenoic acid
- (E)-3-p-Tolylacrylic acid
- (E)-p-Methylcinnamic acid
- E-4-Methylcinnamic acid
- 3-(4-methylphenyl)prop-2-enoic acid
- CS-0166798
- (E)-3-(p-Tolyl)acrylic acid; (2E)-3-(4-methylphenyl)prop-2-enoic acid
- AE-641/00135025
- (2E)-3-(4-Methylphenyl)-2-propenoic acid #
- HMS1408G02
- NSC-66272
- (2E)-3-(4-methylphenyl)prop-2-enoic acid
- (E)-3-(4-methylphenyl)prop-2-enoic acid
- STK057700
- 2-Propenoic acid, 3-(4-methylphenyl)-, (2E)-
- ALBB-011725
- PS-4043
- 940-61-4
- 2-Propenoic acid, 3-(4-methylphenyl)-
- NoName_95
- (E)-3-(p-Tolyl)acrylicacid
- NSC66272
- NSC98546
- AS-11993
- DB-189629
- IDI1_007649
- M0715
- p-Methylcinnamic acid
- NSC-98545
- NS00045822
- CHEMBL450836
- AKOS000263781
- NSC98545
- J-650090
- 3-(p-Tolyl)acrylic acid
- CS-W016115
- 4-Methylcinnamic acid, predominantly trans
- PD158319
- Q63399423
- MFCD00002697
- 1866-39-3
- AC7520
- F3145-2479
- Methyl trans-cinnamic acid
- CHEBI:181128
- STR04643
- NCGC00339102-01
- AC-2401
- EINECS 217-479-9
- EN300-17120
- 4-Methylcinnamic acid,predominantly trans
- W-107779
- HY-W015399
- 8MB
- AB01314089-03
- NSC 66272
- NSC-98546
- EN300-396492
- SCHEMBL80446
- 3-p-tolylacrylic acid
- BBL037011
- (~{E})-3-(4-methylphenyl)prop-2-enoic acid
- (E)-3-p-tolyl-acrylic acid
- Z2942851512
- 4-Methylcinnamic acid, predominantly trans, 99%
- DTXSID20901045
- Cinnamic acid, p-methyl-
-
- MDL: MFCD00002697
- Inchi: 1S/C10H10O2/c1-8-2-4-9(5-3-8)6-7-10(11)12/h2-7H,1H3,(H,11,12)/b7-6+
- Chiave InChI: RURHILYUWQEGOS-VOTSOKGWSA-N
- Sorrisi: C(/C1C=CC(C)=CC=1)=C\C(=O)O
Proprietà calcolate
- Massa esatta: 162.06800
- Massa monoisotopica: 162.068079557g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 12
- Conta legami ruotabili: 2
- Complessità: 176
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.5
- Superficie polare topologica: 37.3Ų
Proprietà sperimentali
- PSA: 37.30000
- LogP: 2.09280
3-(4-methylphenyl)prop-2-enoic acid Informazioni sulla sicurezza
- Parola segnale:Warning
- Dichiarazione di pericolo: H317-H319
- Dichiarazione di avvertimento: P305+P351+P338-P280
- Condizioni di conservazione:Sealed in dry,2-8°C(BD222074)
3-(4-methylphenyl)prop-2-enoic acid Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T859355-100g |
Trans-P-Methylcinnamic Acid |
940-61-4 | 98% | 100g |
428.40 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | M181A-25g |
3-(4-methylphenyl)prop-2-enoic acid |
940-61-4 | 98% | 25g |
¥156.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | M181A-100g |
3-(4-methylphenyl)prop-2-enoic acid |
940-61-4 | 98% | 100g |
¥413.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | M181A-500g |
3-(4-methylphenyl)prop-2-enoic acid |
940-61-4 | 98% | 500g |
¥1652.0 | 2022-05-30 | |
| Chemenu | CM373013-100g |
(E)-3-(p-Tolyl)acrylic acid |
940-61-4 | 95%+ | 100g |
$65 | 2022-05-27 | |
| Chemenu | CM373013-500g |
(E)-3-(p-Tolyl)acrylic acid |
940-61-4 | 95%+ | 500g |
$244 | 2022-05-27 | |
| Enamine | EN300-17120-0.1g |
3-(4-methylphenyl)prop-2-enoic acid |
940-61-4 | 0.1g |
$48.0 | 2023-09-20 | ||
| Enamine | EN300-17120-0.25g |
3-(4-methylphenyl)prop-2-enoic acid |
940-61-4 | 0.25g |
$51.0 | 2023-09-20 | ||
| Enamine | EN300-17120-0.5g |
3-(4-methylphenyl)prop-2-enoic acid |
940-61-4 | 0.5g |
$53.0 | 2023-09-20 | ||
| Enamine | EN300-17120-1.0g |
3-(4-methylphenyl)prop-2-enoic acid |
940-61-4 | 1.0g |
$85.0 | 2023-07-08 |
3-(4-methylphenyl)prop-2-enoic acid Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Triethylamine Catalysts: Palladium (complexes with [(aminoethyl)amino]cellulose) Solvents: Water ; 6 h, 80 °C
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Triethylamine Catalysts: Ethylenediamine , Palladium , Polyacrylonitrile ; 20 min, 120 °C
Riferimento
- Functional fiber with bis (N-heterocyclic carbene) structure prevents Pd(0) nanoparticle agglomeration for an efficient and recyclable Heck reaction, Chemical Engineering Journal (Amsterdam, 2023, 455,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Triethylamine Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Water , 1-Butyl-3-methylimidazolium hexafluorophosphate ; 10 h, 20 bar, 100 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
Riferimento
- Stereoselective Hydroxycarbonylation of Vinyl Bromides to α,β-Unsaturated Carboxylic Acids in the Ionic Liquid [BMIM]PF6, Journal of Organic Chemistry, 2006, 71(10), 3988-3990
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Pyridine Solvents: Dimethylformamide ; 3 - 12 h, 90 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, 0 °C
Riferimento
- Copper-Catalyzed Aerobic Aminooxygenation of Cinnamyl N-Alkoxycarbamates via Substrate-Promoted Catalyst Activation, ACS Catalysis, 2023, 13(10), 6568-6573
Metodo di produzione 5
Condizioni di reazione
1.1 Catalysts: Piperidine Solvents: Pyridine ; 85 °C; 6 h, 85 °C; 85 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized, cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized, cooled
Riferimento
- Synthesis and bioactivities of novel piperazine-containing 1,5-Diphenyl-2-penten-1-one analogues from natural product lead, Bioorganic & Medicinal Chemistry Letters, 2016, 26(7), 1849-1853
Metodo di produzione 6
Metodo di produzione 7
Metodo di produzione 8
Condizioni di reazione
1.1 Catalysts: Piperidine Solvents: Pyridine ; overnight, 115 °C; 115 °C → rt
1.2 Reagents: Water ; cooled
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4
1.2 Reagents: Water ; cooled
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4
Riferimento
- Synthesis and biological evaluation of N-(4-phenylthiazol-2-yl)cinnamamide derivatives as novel potential anti-tumor agents, MedChemComm, 2015, 6(6), 1036-1042
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Tributylamine Catalysts: Palladium Solvents: Dimethylformamide ; 7 h, 90 °C; 90 °C → rt
1.2 Reagents: Sodium carbonate Solvents: Water ; 20 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2, rt
1.2 Reagents: Sodium carbonate Solvents: Water ; 20 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2, rt
Riferimento
- Preparation of Pd nanoparticles deposited on a polyaniline/multiwall carbon nanotubes nanocomposite and their application in the Heck reaction, Reaction Kinetics, 2013, 108(1), 193-204
Metodo di produzione 10
Condizioni di reazione
1.1 Catalysts: Dabco Solvents: Dimethylformamide ; 75 min, 100 - 110 °C
Riferimento
- A simple and straightforward synthesis of cinnamic acids and ylidene malononitriles via Knoevenagel condensation employing DABCO as catalyst, Asian Journal of Chemistry, 2017, 29(7), 1561-1564
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene , 2-(Dimethylamino)ethanethiol hydrochloride Solvents: Acetonitrile ; 15 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; rt
Riferimento
- (1-Nosyl-5-nitroindol-3-yl)methyl Ester: A Novel Protective Group for Carboxylic Acids, Organic Letters, 2008, 10(12), 2601-2604
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Potassium hydroxide Catalysts: Palladium oxide (PdO) Solvents: Water ; 5 h, 90 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Riferimento
- Linear polystyrene-stabilized PdO nanoparticle-catalyzed Mizoroki-Heck reactions in water, Molecules, 2011, 16, 9067-9076
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Solvents: Water ; 10 min, rt
1.2 Catalysts: (SP-4-3)-Dibromo[rel-1,3-dihydro-1-methyl-3-[[(1R,2S)-1-(phenylmethyl)-2-pyrroli… ; 24 h, 120 °C; 120 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt
1.2 Catalysts: (SP-4-3)-Dibromo[rel-1,3-dihydro-1-methyl-3-[[(1R,2S)-1-(phenylmethyl)-2-pyrroli… ; 24 h, 120 °C; 120 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt
Riferimento
- N-Heterocyclic carbene-Pd(II) complex derived from proline for the Mizoroki-Heck reaction in water, Tetrahedron, 2011, 67(49), 9479-9483
Metodo di produzione 14
Metodo di produzione 15
Condizioni di reazione
1.1 Catalysts: Piperidine Solvents: Pyridine ; 85 °C; 6 h, 85 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 85 °C → rt; neutralized, cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; 85 °C → rt; neutralized, cooled
Riferimento
- Synthesis and fungicidal activity study of novel daphneolone analogs with 2,6-dimethylmorpholine, Chinese Chemical Letters, 2016, 27(4), 555-558
Metodo di produzione 16
Condizioni di reazione
1.1 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium bromide , Palladium Solvents: Water ; 5 h, 90 °C; 10 min, 90 °C → 20 °C
Riferimento
- Application of 'boomerang' linear polystyrene-stabilized pd nanoparticles to a series of C-C coupling reactions in water, Catalysts, 2015, 5(1), 106-118
Metodo di produzione 17
Metodo di produzione 18
Condizioni di reazione
1.1 Reagents: Tributylamine Catalysts: Diethylenetriamine , Tetrabutylammonium chloride , Palladium Solvents: Dimethylformamide ; 12 h, 120 °C
1.2 Reagents: Sodium carbonate Solvents: Water ; 10 min, cooled
1.2 Reagents: Sodium carbonate Solvents: Water ; 10 min, cooled
Riferimento
- Synthesis of lignin-amine supported palladium catalysts for Heck reaction, Shiyou Huagong, 2009, 38(7), 733-738
Metodo di produzione 19
Condizioni di reazione
1.1 Reagents: Tributylamine Catalysts: Palladium (silica-supported complex with poly[(3-mercaptopropyl)siloxane]) Solvents: p-Xylene
Riferimento
- Silica-supported poly[(γ-mercaptopropyl)siloxane] palladium(0) complex. A highly active and stereoselective catalyst of arylation of styrene and acrylic acid, Synthesis, 1997, (5), 521-523
Metodo di produzione 20
Condizioni di reazione
1.1 Reagents: Sodium carbonate , Oxygen Catalysts: Molybdate(4-), cupratehexa-μ3-hydroxyhexa-μ-oxododecaoxohexa-, ammonium (1:4) Solvents: Water ; 12 h, 50 °C
Riferimento
- An Efficient Aerobic Oxidation Protocol of Aldehydes to Carboxylic Acids in Water Catalyzed by an Inorganic-Ligand-Supported Copper Catalyst, ChemCatChem, 2018, 10(6), 1253-1257
3-(4-methylphenyl)prop-2-enoic acid Raw materials
- propanedioic acid
- 4-Iodotoluene
- (E)-3-(P-Tolyl)acrylaldehyde
- 4-Methylbenzaldehyde
- 1-(2-bromoethenyl)-4-methylbenzene
- [5-Nitro-1-[(2-nitrophenyl)sulfonyl]-1H-indol-3-yl]methyl (2E)-3-(4-methylphenyl)-2-propenoate
3-(4-methylphenyl)prop-2-enoic acid Preparation Products
3-(4-methylphenyl)prop-2-enoic acid Letteratura correlata
-
Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
-
Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
-
3. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
-
L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
-
Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
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